4-Chloro-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
4-Chloro-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloro group, an ethynyl group, and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzene, ethynyl bromide, and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction conditions often involve the use of a base such as potassium carbonate or sodium hydride to deprotonate the ethynyl group, facilitating its nucleophilic attack on the benzene ring. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction Reactions: The ethynyl group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., hydrogen gas), catalysts (e.g., palladium on carbon), solvents (e.g., ethanol).
Major Products
Substitution: Substituted benzene derivatives.
Oxidation: Carbonyl compounds.
Reduction: Alkenes or alkanes.
Scientific Research Applications
4-Chloro-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene: Unique due to the presence of both ethynyl and trifluoroethoxy groups.
4-Chloro-2-ethynylbenzene: Lacks the trifluoroethoxy group, resulting in different chemical properties.
4-Chloro-1-(2,2,2-trifluoroethoxy)benzene: Lacks the ethynyl group, affecting its reactivity and applications.
Uniqueness
The combination of the chloro, ethynyl, and trifluoroethoxy groups in this compound imparts unique chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H6ClF3O |
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Molecular Weight |
234.60 g/mol |
IUPAC Name |
4-chloro-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C10H6ClF3O/c1-2-7-5-8(11)3-4-9(7)15-6-10(12,13)14/h1,3-5H,6H2 |
InChI Key |
LJSOQPANTJHXQC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)Cl)OCC(F)(F)F |
Origin of Product |
United States |
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